molecular formula C37H51N9O11S B12750948 N(sup delta)-Acetyl-delta-aminophalloin [German] CAS No. 87876-24-2

N(sup delta)-Acetyl-delta-aminophalloin [German]

Cat. No.: B12750948
CAS No.: 87876-24-2
M. Wt: 829.9 g/mol
InChI Key: QMTSMAHSXBZLDG-UHFFFAOYSA-N
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Description

N(sup delta)-Acetyl-delta-aminophalloin is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of phalloidin, a toxin found in the death cap mushroom (Amanita phalloides). Phalloidin binds tightly to actin filaments in cells, stabilizing them and preventing their depolymerization, which can disrupt cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup delta)-Acetyl-delta-aminophalloin typically involves the acetylation of delta-aminophalloin. The process begins with the extraction of phalloidin from Amanita phalloides, followed by its conversion to delta-aminophalloin through a series of chemical reactions. The final step involves the acetylation of delta-aminophalloin using acetic anhydride under controlled conditions to yield N(sup delta)-Acetyl-delta-aminophalloin.

Industrial Production Methods

Industrial production of N(sup delta)-Acetyl-delta-aminophalloin is not widely documented, but it would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N(sup delta)-Acetyl-delta-aminophalloin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of N(sup delta)-Acetyl-delta-aminophalloin.

Scientific Research Applications

N(sup delta)-Acetyl-delta-aminophalloin has several scientific research applications, including:

    Chemistry: Used as a probe to study actin dynamics and interactions in cells.

    Biology: Helps in understanding the role of actin filaments in cellular processes.

    Industry: Could be used in the development of biosensors and other analytical tools.

Mechanism of Action

N(sup delta)-Acetyl-delta-aminophalloin exerts its effects by binding to actin filaments in cells. This binding stabilizes the filaments and prevents their depolymerization, which can disrupt various cellular processes. The molecular targets of this compound are the actin filaments, and the pathways involved include those related to cytoskeletal dynamics and cellular motility.

Comparison with Similar Compounds

Similar Compounds

    Phalloidin: The parent compound from which N(sup delta)-Acetyl-delta-aminophalloin is derived.

    Jasplakinolide: Another actin-stabilizing compound with similar effects.

    Cytochalasin D: A compound that disrupts actin filaments, providing a contrast to the stabilizing effects of N(sup delta)-Acetyl-delta-aminophalloin.

Uniqueness

N(sup delta)-Acetyl-delta-aminophalloin is unique due to its specific acetylation, which may confer distinct binding properties and stability compared to other actin-binding compounds. This uniqueness makes it a valuable tool in research focused on actin dynamics and related cellular processes.

Properties

CAS No.

87876-24-2

Molecular Formula

C37H51N9O11S

Molecular Weight

829.9 g/mol

IUPAC Name

N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]acetamide

InChI

InChI=1S/C37H51N9O11S/c1-16-29(50)41-24-11-22-21-8-6-7-9-23(21)44-35(22)58-14-26(36(56)46-13-20(49)10-27(46)33(54)40-16)43-34(55)28(18(3)47)45-30(51)17(2)39-32(53)25(42-31(24)52)12-37(5,57)15-38-19(4)48/h6-9,16-18,20,24-28,44,47,49,57H,10-15H2,1-5H3,(H,38,48)(H,39,53)(H,40,54)(H,41,50)(H,42,52)(H,43,55)(H,45,51)

InChI Key

QMTSMAHSXBZLDG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C)O)C)C(C)O

Origin of Product

United States

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